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molecular formula C14H10O4 B1266150 4-benzoyloxybenzoic acid CAS No. 28547-23-1

4-benzoyloxybenzoic acid

Cat. No. B1266150
M. Wt: 242.23 g/mol
InChI Key: OUANAAHOQVMJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901342B2

Procedure details

69.1 g (0.5 mol) of para-hydroxybenzoic acid were first dissolved in 200 ml of water and 300 ml of isopropanol and this solution was adjusted to a pH of 10.5 at 20 to 25° C. using 87.4 g of NaOH solution (32% strength by weight aqueous solution, 0.7 mol). Metered into this solution then at a pH of 10.5, over the course of three hours, were 70.2 g (0.5 mol) of benzoyl chloride. The pH was held at 10.5 using 40.5 g of NaOH solution (32% strength by weight aqueous solution, 0.324 mol), and the temperature was held at 20 to 25° C. The batch was stirred for one hour thereafter. Subsequently the reaction mixture was adjusted to a pH of 7 at 20 to 25° C. using 5.3 g of HCl solution (32% strength by weight aqueous solution) and adjusted to a pH of 1.5 to 3 at 65 to 70° C. using 60 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to room temperature (25° C.) and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 119.1 g (98.3% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
69.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
87.4 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5.3 g
Type
reactant
Reaction Step Five
Name
Quantity
60 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>O.C(O)(C)C>[C:13]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
69.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
87.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
70.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Four
Name
Quantity
40.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
5.3 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
60 g
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The batch was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to a pH of 10.5 at 20 to 25° C.
CUSTOM
Type
CUSTOM
Details
over the course of three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was held at 20 to 25° C
CUSTOM
Type
CUSTOM
Details
was adjusted to a pH of 7 at 20 to 25° C.
CUSTOM
Type
CUSTOM
Details
adjusted to a pH of 1.5 to 3 at 65 to 70° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed ten times with 150 ml of water
CUSTOM
Type
CUSTOM
Details
The yield
CUSTOM
Type
CUSTOM
Details
after drying under reduced pressure at 100° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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